molecular formula C11H14O7S B13060816 ((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid

((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid

Katalognummer: B13060816
Molekulargewicht: 290.29 g/mol
InChI-Schlüssel: BKTOEIQRPKYECU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid is a chemical compound with the molecular formula C11H14O7S It is known for its unique structural features, which include a trimethoxybenzoyl group attached to a methanesulfinic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methanesulfinic acid under specific conditions. One common method includes the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzoyl derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine

Its unique structure allows it to be modified into derivatives with potential therapeutic properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the manufacture of polymers, coatings, and adhesives .

Wirkmechanismus

The mechanism of action of ((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid involves its interaction with specific molecular targets. The trimethoxybenzoyl group can interact with aromatic residues in proteins, while the sulfinic acid moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid is unique due to its combination of a trimethoxybenzoyl group and a sulfinic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .

Eigenschaften

Molekularformel

C11H14O7S

Molekulargewicht

290.29 g/mol

IUPAC-Name

(3,4,5-trimethoxybenzoyl)oxymethanesulfinic acid

InChI

InChI=1S/C11H14O7S/c1-15-8-4-7(11(12)18-6-19(13)14)5-9(16-2)10(8)17-3/h4-5H,6H2,1-3H3,(H,13,14)

InChI-Schlüssel

BKTOEIQRPKYECU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCS(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.